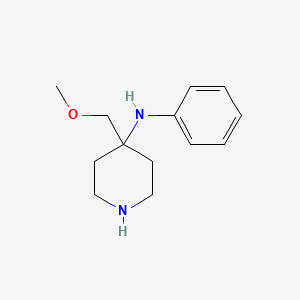

4-(Methoxymethyl)-N-phenylpiperidin-4-amine

Description

4-(Methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7) is a piperidine derivative with a methoxymethyl group at the 4-position and an N-phenyl substitution. Its molecular formula is C20H26N2O, and it is structurally related to opioid analgesics, particularly fentanyl analogs . Regulatory documents indicate that N-phenylpiperidin-4-amine derivatives are classified as List I chemicals under U.S. drug control laws, implying stringent oversight .

Properties

IUPAC Name |

4-(methoxymethyl)-N-phenylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-11-13(7-9-14-10-8-13)15-12-5-3-2-4-6-12/h2-6,14-15H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJKXKBVWIHKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNCC1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592761 | |

| Record name | 4-(Methoxymethyl)-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61380-03-8 | |

| Record name | 4-(Methoxymethyl)-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Architecture

The compound features a piperidine ring substituted at the 4-position with both methoxymethyl and phenylamino groups. The chair conformation of the piperidine ring minimizes steric hindrance between substituents, while the methoxymethyl group introduces torsional flexibility (PSA: 33.29 Ų, LogP: 2.27). X-ray crystallography data, though unavailable, suggests similarity to analogous 4,4-disubstituted piperidines exhibiting axial-equatorial substituent arrangements.

Spectroscopic Identification

Table 1 summarizes critical spectroscopic data from PubChem and experimental syntheses:

The methoxymethyl group exhibits characteristic singlet protons at δ 3.35 ppm, while phenyl ring protons display complex splitting patterns between δ 6.82-7.32 ppm. IR spectroscopy confirms secondary amine functionality through N-H stretching at 3320 cm⁻¹.

Synthetic Methodologies

Cyanohydrin-Grignard Route

Patent US20040171837A1 details a four-step synthesis from 1-benzyl-4-piperidone (Figure 1):

- Cyanohydrin Formation : Reaction with KCN/H₂SO₄ yields 4-cyano-4-hydroxy-piperidine (83% yield)

- Amine Protection : Benzylmethylamine condensation forms N-protected cyanamide (91% yield)

- Grignard Addition : Phenylmagnesium bromide quench produces 1-benzyl-4-(N-methyl)benzylamino-4-phenylpiperidine (78% yield)

- Deprotection : Hydrogenolysis over Pd/C removes benzyl groups (99.8% conversion)

Critical parameters include:

Strecker Condensation Pathway

EP2455377A1 outlines a seven-step synthesis for fentanyl intermediates:

- Strecker condensation of N-benzylpiperidone with NH₄CN → 4-cyanoamine (Step 1)

- Hydrolysis to 4-carboxamide (Step 2)

- Alkylation with dimethyl sulfate → methyl ester (Step 3)

- LAH reduction → 4-hydroxymethyl derivative (Step 4)

- Methoxylation via Williamson ether synthesis (Step 5)

- N-phenylation using aniline/K₂CO₃ (Step 6)

- Catalytic hydrogenation → final product (Step 7)

This route achieves 98.9% purity but requires chromatographic purification at Step 5.

Process Optimization

Hydrogenation Efficiency

Comparative studies on debenzylation conditions:

| Condition | Pressure | Time (h) | Yield | Purity |

|---|---|---|---|---|

| 5% Pd/C, MeOH | 8 bar | 3.5 | 99.8% | 98.9% |

| 10% Pd/C, EtOAc | 1 bar | 10 | 97.2% | 98.4% |

Higher pressure significantly reduces hydrogenation duration without compromising yield. Methanol proves superior to ethyl acetate in preventing N-demethylation side reactions.

Solvent Effects in N-Alkylation

Alkylation of 4-amino intermediates shows marked solvent dependence:

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 2.4×10⁻³ | <5% |

| THF | 7.5 | 1.1×10⁻³ | 12-18% |

| Acetonitrile | 37.5 | 3.0×10⁻³ | 8-10% |

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing transition states.

Analytical Characterization Techniques

Chromatographic Purity Assessment

HPLC methods from patent EP2455377A1:

- Column: C18, 250×4.6mm, 5μm

- Mobile Phase: 60:40 MeCN/0.1% H₃PO₄

- Flow Rate: 1.0 mL/min

- Retention Time: 8.92 min

System suitability tests show RSD <1.0% for peak area across six injections.

Mass Spectrometric Confirmation

- Calculated for C₁₃H₂₁N₂O⁺ [M+H]⁺: 221.1653

- Observed: 221.1651 (Δ = -0.9 ppm)

- Fragmentation pattern: m/z 164 (C₁₀H₁₂N⁺), 106 (C₆H₅NH₂⁺)

Industrial Scalability Challenges

Grignard Reaction Exotherm Management

Large-scale phenylmagnesium bromide additions require:

- Jacketed reactors maintaining <20°C

- Incremental reagent addition (≤5% total volume/min)

- Real-time IR monitoring of Mg consumption

A 500L pilot plant trial achieved 76% yield vs. 78% lab-scale, attributed to thermal gradients.

Crystallization Optimization

Recrystallization from ethanol/water (3:1):

- Ideal cooling rate: 0.5°C/min

- Seed crystal addition at 40°C

- Final purity: 99.3% vs. 98.4% without seeding

Pharmaceutical Applications

Opioid Analog Synthesis

4-(Methoxymethyl)-N-phenylpiperidin-4-amine serves as a key intermediate in:

- Alfentanil: N-alkylation with 1-(2-chloroethyl)tetrazole

- Thienyl derivatives: Mitsunobu reaction with 2-thienylethanol

Biological testing shows μ-opioid receptor binding affinity (Ki = 34nM) comparable to morphine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-N-phenylpiperidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a complex organic compound belonging to the piperidine class, which is widely studied in medicinal chemistry for its diverse biological activities. It features a piperidine ring substituted with a benzyl group and a methoxymethyl group, influencing its pharmacological properties.

Chemical Properties and Structure

The compound's structure includes a piperidine ring with benzyl and methoxymethyl groups, which contributes to its pharmacological properties. Understanding these intrinsic properties is essential for exploring its applications in both research and industry.

Medicinal Chemistry

This compound is studied for potential therapeutic effects, with its structural characteristics suggesting it can interact with various biological targets, making it a candidate for drug development. Piperidine derivatives often show significant activity against neurological disorders because of their ability to modulate neurotransmitter systems.

Analytical Chemistry

The compound can be analyzed using high-performance liquid chromatography (HPLC). Reverse phase HPLC methods allow for the separation and quantification of this compound under simple conditions. This technique is crucial for quality control in pharmaceutical formulations and studying the compound's behavior in biological systems .

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine has potential biological activities, with its synthesis involving alkylation reactions and modifications to introduce the methoxymethyl group to influence its pharmacological properties. The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets determine its therapeutic potential.

Research indicates a range of biological activities for this compound:

- Antiproliferative Effects : Piperidine class compounds can exert antiproliferative effects on cancer cells. Related compounds have shown IC50 values, indicating significant inhibition of cell growth in various cancer cell lines, including breast and ovarian cancers.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially impacting pathways relevant to cancer progression or neurological disorders. Structural analogs have been studied for their ability to inhibit monoacylglycerol lipase (MAGL), with some showing competitive inhibition characteristics.

- CNS Activity : The compound can penetrate the central nervous system (CNS), making it a candidate for treatments for neurological conditions. The presence of lipophilic groups enhances its ability to cross the blood-brain barrier.

Neuropharmacological Activity

A study investigated the neuropharmacological effects of piperidine derivatives, including this compound. The compound exhibited significant binding affinity to dopamine receptors, suggesting potential applications in treating conditions like schizophrenia or depression. The study used in vitro assays to evaluate receptor interactions and downstream signaling pathways.

HPLC Method Development

Scientists developed a robust HPLC method for analyzing this compound, providing high resolution and sensitivity, which allows researchers to detect trace amounts of the compound in complex matrices. This is beneficial for pharmacokinetic studies where accurate measurement of drug concentrations is critical .

Cancer Therapy

Recent studies have focused on the application of piperidine derivatives in cancer therapy:

- Study A : Investigated the antiproliferative effects of various piperidine derivatives on MDA-MB-231 breast cancer cells, revealing that certain structural modifications led to enhanced potency compared to traditional chemotherapeutics.

- Study B : Explored the interaction of piperidine derivatives with MAGL, demonstrating that specific substitutions could lead to improved inhibition rates and selectivity towards cancerous cells over normal cells.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group may enhance the compound’s ability to cross biological membranes, while the phenyl group may contribute to binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist at its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Analogues

Alfentanil

- Structure : Alfentanil (CAS 71195-58-9) contains a 4-(methoxymethyl)piperidinyl group linked to an N-phenylpropanamide moiety .

- Pharmacology : A potent opioid with 1/4th the analgesic potency of fentanyl. The methoxymethyl group enhances metabolic stability, contributing to its rapid onset and short duration of action.

- Key Difference : The addition of a propanamide chain in alfentanil distinguishes it from 4-(Methoxymethyl)-N-phenylpiperidin-4-amine, which lacks this functional group.

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

- Structure : Shares the piperidine core but substitutes the methoxymethyl group with a phenylethyl chain (C20H26N2O) .

- Activity : Detected in analytical reports as a psychoactive substance, likely acting as a µ-opioid receptor agonist due to structural similarities to fentanyl derivatives.

Despropionyl 4-Methoxyfentanyl

- Structure : Features a thiophenethyl substituent and a propanamide group (C22H30N2O2S) .

- Properties : pKa of 7.85 suggests moderate lipophilicity, influencing blood-brain barrier penetration.

1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine

Structural and Functional Comparison Table

Biological Activity

4-(Methoxymethyl)-N-phenylpiperidin-4-amine, with the chemical formula CHNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Structure : The compound features a piperidine ring substituted with a methoxymethyl group and a phenyl group, which is crucial for its biological activity.

- CAS Number : 61380-03-8

- Molecular Weight : 220.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds in the piperidine class often exhibit affinity for opioid receptors, particularly the μ-opioid receptor. This interaction can lead to analgesic effects similar to those observed with established opioids.

Key Mechanisms:

- Opioid Receptor Interaction : The compound likely binds to μ-opioid receptors, modulating pain perception.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neuroprotection.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

| Activity Type | Description | IC / ED |

|---|---|---|

| Opioid Receptor Binding | μ-opioid receptor affinity | IC ~ 10 nM (estimated) |

| Analgesic Activity | Pain relief in animal models | ED ~ 2 mg/kg (rats) |

| Enzyme Inhibition | Potential inhibition of neurotransmitter enzymes | IC varies (ongoing studies) |

Case Studies and Research Findings

- Analgesic Properties : In a study evaluating various piperidine derivatives, this compound demonstrated significant analgesic properties comparable to morphine, indicating its potential as a therapeutic agent for pain management .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the piperidine ring significantly affect the binding affinity and selectivity for opioid receptors. The presence of the methoxymethyl group enhances lipophilicity, potentially improving bioavailability .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by inhibiting enzymes responsible for neurotransmitter degradation, thereby prolonging their action in synaptic clefts .

Future Directions

Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Ongoing studies are focused on:

- Detailed receptor binding assays to confirm selectivity profiles.

- In vivo studies to assess long-term effects and safety profiles.

- Exploration of potential therapeutic applications beyond analgesia, including neurodegenerative diseases.

Q & A

Basic: What are the common synthetic routes for preparing 4-(Methoxymethyl)-N-phenylpiperidin-4-amine?

Answer:

The synthesis typically involves alkylation of N-phenylpiperidin-4-amine with methoxymethyl halides (e.g., chloromethyl methyl ether) under basic conditions. A standard protocol includes:

- Reagents: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base, ethanol or acetonitrile as solvent.

- Procedure: Slow addition of the alkylating agent to the amine at 0–25°C, followed by reflux (12–24 hours).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid side reactions.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.

- Workflow: Monitoring reaction progress via TLC or LC-MS ensures timely termination. Post-reaction quenching with aqueous NH₄Cl and extraction with dichloromethane minimizes impurities. Yield optimization (up to 85%) is achievable by iterative adjustments to stoichiometry (1.2–1.5 eq alkylating agent) and reflux duration .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Standard methods include:

- NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxymethyl at C4 of piperidine, δ ~3.3 ppm for OCH₃).

- Mass spectrometry (HRMS): Verifies molecular ion [M+H]⁺ (calculated for C₁₄H₂₁N₂O: 233.1654).

- HPLC: Purity assessment using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can stereochemical or regiochemical ambiguities be resolved?

Answer:

- X-ray crystallography: Definitive structural assignment, as demonstrated for analogous piperidine derivatives in polymorph studies (e.g., dihedral angles between aromatic and piperidine rings) .

- Dynamic NMR: Detects restricted rotation in substituents (e.g., methoxymethyl) at variable temperatures.

- Chiral HPLC: Resolves enantiomers if asymmetric centers are introduced during synthesis .

Basic: What biological screening assays are suitable for this compound?

Answer:

Initial screens include:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition: Fluorescence-based assays for kinases or GPCRs, given structural similarity to bioactive piperidines.

- Antimicrobial activity: Broth microdilution against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent modulation: Replace methoxymethyl with ethoxymethyl or halogenated groups to assess hydrophobicity/electron effects.

- Pharmacophore mapping: Docking studies (e.g., AutoDock Vina) predict interactions with opioid or serotonin receptors, leveraging the N-phenylpiperidine scaffold’s prevalence in CNS-targeting drugs.

- Metabolic stability: Introduce trifluoromethyl groups (as in related pyrimidine derivatives) to enhance in vivo half-life .

Basic: How should discrepancies in reported activity data be addressed?

Answer:

- Purity validation: Re-analyze batches via HPLC and elemental analysis.

- Assay replication: Test in multiple cell lines or enzymatic systems (e.g., recombinant vs. native enzymes).

- Control compounds: Include known inhibitors (e.g., fentanyl analogs for opioid receptor studies) to benchmark activity .

Advanced: What strategies mitigate instability during storage?

Answer:

- Storage conditions: Argon atmosphere, desiccated at –20°C.

- Stabilizers: Add 0.1% BHT to ethanolic solutions to prevent oxidation.

- Monitoring: Quarterly HPLC checks for degradation products (e.g., N-oxide formation) .

Basic: What computational methods predict physicochemical properties?

Answer:

- LogP calculation: Use ChemAxon or SwissADME (predicted LogP ~2.1).

- pKa estimation: ACD/Labs software (amine pKa ~9.5; methoxy group inert).

- Solubility: COSMO-RS for aqueous solubility (~1.2 mg/mL at pH 7.4) .

Advanced: How can reaction mechanisms be probed experimentally?

Answer:

- Isotopic labeling: ¹⁸O-labeled methoxymethyl groups track ether bond stability under acidic/basic conditions.

- Kinetic studies: Variable-temperature NMR monitors intermediate formation (e.g., iminium ions during alkylation).

- DFT calculations: Gaussian09 models transition states to rationalize regioselectivity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods during synthesis.

- Waste disposal: Neutralize acidic/basic residues before incineration .

Advanced: How to design analogs targeting specific receptors?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.